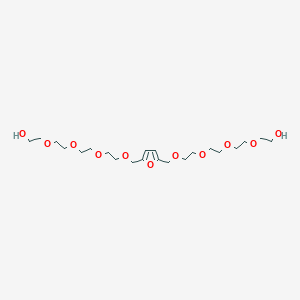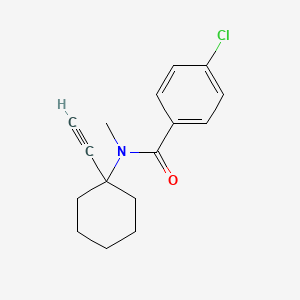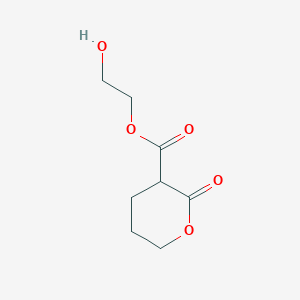
2-Hydroxyethyl 2-oxooxane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-oxooxane-3-carboxylate is an organic compound with the molecular formula C8H12O5 It is a derivative of oxane, featuring a hydroxyethyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-oxooxane-3-carboxylate typically involves the reaction of oxane derivatives with hydroxyethyl reagents under controlled conditions. One common method includes the esterification of oxane-3-carboxylic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-oxooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxane ring can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxooxane-3-carboxylic acid.
Reduction: Formation of 2-hydroxyethyl 2-hydroxyoxane-3-carboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 2-oxooxane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-oxooxane-3-carboxylate involves its interaction with molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxane ring structure provides stability and specificity in binding to target sites, making it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylate
- 2-Hydroxyethyl methacrylate
- 2-Hydroxyethyl acrylate
Uniqueness
2-Hydroxyethyl 2-oxooxane-3-carboxylate is unique due to its specific oxane ring structure combined with the hydroxyethyl and carboxylate groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
62149-73-9 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-hydroxyethyl 2-oxooxane-3-carboxylate |
InChI |
InChI=1S/C8H12O5/c9-3-5-13-8(11)6-2-1-4-12-7(6)10/h6,9H,1-5H2 |
InChI Key |
JDFHTHLOOMKVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


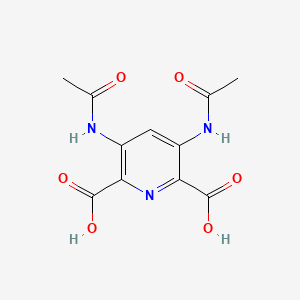
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)
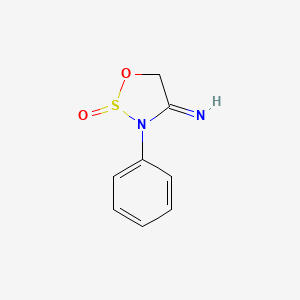
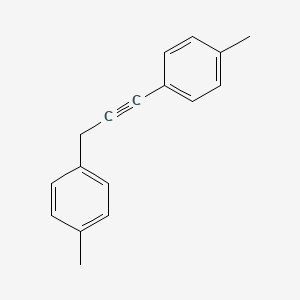

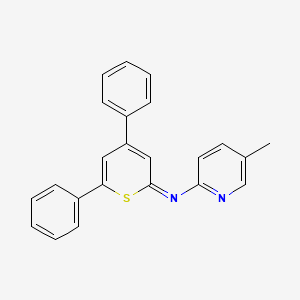
![3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14562720.png)
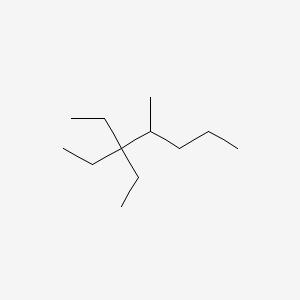
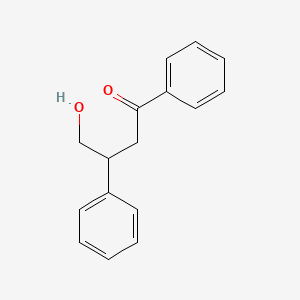
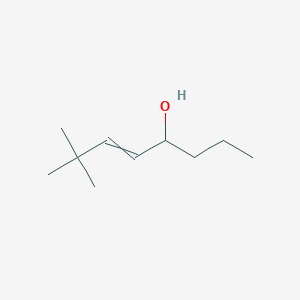
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
